molecular formula C16H17NO4S B073981 Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate CAS No. 1233-56-3

Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate

Cat. No. B073981
CAS RN: 1233-56-3
M. Wt: 319.4 g/mol
InChI Key: RUYIDMOVZKCDIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, highlighting methodologies that could be applicable to Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate, involves multi-step chemical processes. For instance, the synthesis of complex sulfonamides through the double reduction of cyclic sulfonamide precursors has been demonstrated, which could provide insights into the synthesis strategy for the target compound (Evans, 2007).

Molecular Structure Analysis

The molecular structure of closely related compounds has been thoroughly investigated using techniques like single-crystal X-ray diffraction. Such studies offer deep insights into the atomic arrangement and spatial configuration, which are crucial for understanding the chemical behavior of Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate. For example, the single crystal X-ray structure analysis of a similar sulfonamide compound provided detailed geometric parameters, which can be useful for comparative analysis (Ramazani et al., 2011).

Chemical Reactions and Properties

The reactivity and functional group transformations of sulfonamide compounds, including those similar to Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate, have been explored through various chemical reactions. These studies shed light on the compound's reactivity patterns and potential for undergoing chemical transformations, enhancing its utility in organic synthesis (Kato et al., 2010).

Scientific Research Applications

Single Crystal X-ray Structure Analysis

The compound Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate has been synthesized and its structure analyzed through single crystal X-ray diffraction, confirmed by IR, 1H, 13C NMR spectroscopy, and mass spectrometry. The detailed crystallographic data provide insights into the molecular configuration and structural characteristics of this compound (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).

Chemical Transformations and Synthesis

Research has demonstrated the potential for chemical transformation, showcasing how Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate can cyclize in the presence of bases, forming 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This reaction is consistent irrespective of the base strength used (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Environmentally Benign Synthesis Approach

An environmentally friendly and diversity-oriented protocol has been described for the synthesis of 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes, employing a multicomponent synthesis approach. This process utilizes readily available, non-toxic materials and operates under ambient conditions, highlighting its practicality and environmental compatibility (Pandit, Kupwade, Chavan, Desai, Wadgaonkar, & Kodam, 2016).

properties

IUPAC Name

methyl 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-8-10-14(11-9-12)22(19,20)17-15(16(18)21-2)13-6-4-3-5-7-13/h3-11,15,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYIDMOVZKCDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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